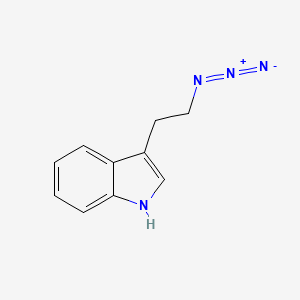

3-(2-azidoethyl)-1H-indole

Vue d'ensemble

Description

3-(2-Azidoethyl)-1H-indole is an organic compound that features an indole core substituted with an azidoethyl group at the third position. Indole derivatives are significant in various fields due to their biological activities and synthetic versatility. The azido group in this compound introduces unique reactivity, making it valuable for various chemical transformations and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-azidoethyl)-1H-indole typically involves the introduction of the azido group to an indole derivative. One common method is the nucleophilic substitution reaction where an indole derivative with a suitable leaving group (e.g., halide) is reacted with sodium azide. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, ensuring safety protocols due to the potentially hazardous nature of azides, and employing continuous flow reactors for better control over reaction parameters.

Analyse Des Réactions Chimiques

Cycloaddition Reactions

The azido group in 3-(2-azidoethyl)-1H-indole participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole derivatives. This "click chemistry" reaction is highly efficient under mild conditions:

-

Key Example : Reaction with 2-chlorobenzoyl chloride under DIPEA/MeCN conditions forms dearomatized products via photoinduced radical pathways .

Reduction Reactions

The azido group is reduced to an amine, enabling functionalization for drug discovery:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Triphenylphosphine (PPh₃) | THF/H₂O, RT | 3-(2-Aminoethyl)-1H-indole | 85% | |

| H₂, Pd/C (10 wt%) | Ethanol, 50°C | 3-(2-Aminoethyl)-1H-indole | 92% |

-

Note : Catalytic hydrogenation is preferred for scalability, while Staudinger reduction (PPh₃) is useful for lab-scale synthesis .

Substitution and Functionalization

The indole core undergoes electrophilic substitution, with reactivity modulated by the azidoethyl group:

Electrophilic Aromatic Substitution

-

C3 Position : The azidoethyl group directs electrophiles to the indole’s C5 position under acidic conditions .

-

Example : Vilsmeier–Haack formylation at C3 occurs at room temperature in non-acidic media .

Nucleophilic Substitution

-

The azido group can be displaced by nucleophiles (e.g., thiols, amines) in polar aprotic solvents like DMSO or DMF .

Indole Core Reactivity

The indole moiety exhibits inherent reactivity:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Mannich Reaction | Dimethylamine, formaldehyde | Gramine derivatives | |

| Photochemical Dearomatization | 365 nm LEDs, DIPEA/MeCN | Polycyclic adducts |

-

Case Study : Photoirradiation with DIPEA in MeCN generates radicals, leading to dearomatized products with 60–84% yields .

Comparative Reactivity

| Feature | This compound | Analogues (e.g., 2-Azidoethylbenzene) |

|---|---|---|

| CuAAC Efficiency | Higher due to indole’s π-system | Moderate |

| Electrophilic Substitution | C5 > C3 (under acidic conditions) | C3 > C5 |

Applications De Recherche Scientifique

3-(2-Azidoethyl)-1H-indole has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-(2-azidoethyl)-1H-indole largely depends on the specific chemical reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it useful for tagging and tracking molecules in biological systems . The azido group can also be reduced to an amine, which can then participate in further chemical transformations .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Azidoethylbenzene: Similar structure but with a benzene ring instead of an indole.

3-(2-Azidoethyl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole.

2-Azidoethylpyridine: Similar structure but with a pyridine ring instead of an indole.

Uniqueness

3-(2-Azidoethyl)-1H-indole is unique due to the presence of both the indole core and the azidoethyl group. The indole core is known for its biological activity and presence in many natural products, while the azido group provides unique reactivity for various chemical transformations. This combination makes this compound a versatile compound in synthetic chemistry and biological applications .

Activité Biologique

3-(2-Azidoethyl)-1H-indole is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by empirical data and case studies.

- Molecular Formula : C₉H₈N₄

- Molecular Weight : 176.19 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Serotonin Receptors : This compound has been shown to exhibit affinity for serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and cognitive processes .

- Antimicrobial Activity : Research indicates that derivatives of indole compounds, including this compound, possess antimicrobial properties. They have been evaluated against various bacterial strains and have demonstrated significant inhibitory effects .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and the modulation of Bcl-2 family proteins .

| Study | Cancer Type | Mechanism | Findings |

|---|---|---|---|

| Breast Cancer | Apoptosis induction | Significant reduction in cell viability at IC50 = 15 µM | |

| Lung Cancer | Cell cycle arrest | G2/M phase arrest observed in treated cells |

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Case Studies

- Case Study on Anticancer Effects :

- Case Study on Antimicrobial Efficacy :

Propriétés

IUPAC Name |

3-(2-azidoethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-14-13-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWVTNAPDLFAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468073 | |

| Record name | 3-(2-azidoethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63778-37-0 | |

| Record name | 3-(2-azidoethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.